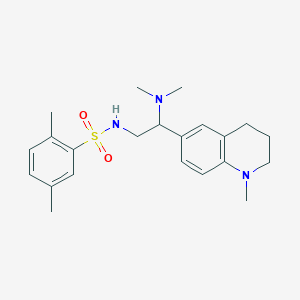

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O2S/c1-16-8-9-17(2)22(13-16)28(26,27)23-15-21(24(3)4)19-10-11-20-18(14-19)7-6-12-25(20)5/h8-11,13-14,21,23H,6-7,12,15H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBJGXBOZUVTOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on a review of current literature and available data.

1. Chemical Structure and Synthesis

The compound features a unique structural composition that includes:

- Dimethylamino group : Enhances solubility and may interact with various receptors.

- Tetrahydroquinoline ring : Known for its pharmacological properties.

- Benzenesulfonamide moiety : Often associated with antibacterial and anti-inflammatory activities.

Synthesis Overview

The synthesis typically involves multiple steps:

- Formation of the tetrahydroquinoline moiety through hydrogenation of quinoline derivatives.

- Alkylation with dimethylamine.

- Coupling with the benzenesulfonamide component.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Receptor Modulation : The dimethylamino group can form hydrogen bonds and engage in electrostatic interactions with receptors or enzymes, potentially modulating their activity.

- Binding Affinity : The tetrahydroquinoline structure may enhance binding affinity to biological targets, influencing cellular signaling pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For example:

- In vitro Studies : Various derivatives have shown significant cytotoxicity against cancer cell lines, suggesting potential therapeutic applications in oncology .

Antimicrobial Activity

The sulfonamide component is known for its antimicrobial properties:

- Mechanism : It may inhibit bacterial dihydropteroate synthase (DHPS), disrupting folate synthesis in bacteria.

Case Study 1: Anticancer Activity

A study investigated the effects of a related compound on human cancer cell lines. The results demonstrated that the compound induced apoptosis in cancer cells at concentrations below 10 μM, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against various bacterial strains, showing significant inhibition of growth in Gram-positive bacteria. The findings suggest that modifications to the sulfonamide moiety can enhance efficacy against resistant strains .

5. Data Summary

| Property | Value/Effect |

|---|---|

| Molecular Formula | C20H30N4O2S |

| Anticancer IC50 | <10 μM (varies by cell line) |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Mechanism of Action | Inhibition of DHPS; receptor modulation |

6. Conclusion

This compound demonstrates promising biological activity across various domains, particularly in anticancer and antimicrobial applications. Further research is warranted to explore its full therapeutic potential and optimize its efficacy through structural modifications.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide exhibit notable anticancer properties. For instance:

- A study evaluated the in vitro anticancer activity of various synthesized compounds against human breast cancer cell lines (MCF7), revealing promising results for derivatives containing similar structural motifs .

Antiallergic Properties

Compounds derived from the quinoline structure have been associated with antiallergic effects. Pyranoquinolinones, closely related to this compound, have demonstrated efficacy against immediate hypersensitivity reactions and are being explored for their potential in treating allergic diseases .

Antimicrobial Activity

Research into quinoline derivatives has shown that they possess antimicrobial properties. The sulfonamide group is known to enhance the antibacterial activity of compounds by interfering with bacterial folic acid synthesis. This aspect makes the compound a candidate for further investigation in antimicrobial drug development.

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrahydroquinoline Moiety : Achieved through hydrogenation of quinoline derivatives under controlled conditions.

- Introduction of the Dimethylamino Group : This step often involves alkylation reactions using dimethylamine as a reagent.

- Attachment of the Benzenesulfonamide Component : Conducted through nucleophilic substitution reactions with appropriate sulfonyl chlorides.

- Final Coupling Reaction : Involves combining all intermediates to yield the final product under specific temperature and pH conditions.

Case Study 1: Anticancer Activity

A specific study highlighted the synthesis of novel derivatives based on this compound structure and their evaluation against MCF7 cells. The results indicated that certain modifications significantly enhanced cytotoxicity compared to existing treatments .

Case Study 2: Antiallergic Effects

Research on pyranoquinolinones revealed their ability to mitigate allergic responses in animal models. The findings suggest that compounds with similar structures may be useful in developing new antiallergic medications .

Comparison with Similar Compounds

Table 1: Structural Comparison

Metabolic and Functional Comparisons

Molecular networking analysis () provides insights into fragmentation patterns and bioactivity correlations. The target compound’s parent ion (m/z ~460) and its dimethylaminoethyl side chain likely produce distinct MS/MS fragments compared to analogues. For example:

- Fragmentation similarity : A cosine score () below 0.7 would indicate structural divergence from chromen-based sulfonamides, primarily due to differences in heterocycle cleavage patterns.

- Bioactivity divergence: The tetrahydroquinoline moiety may confer unique interactions with viral entry proteins (e.g., gp120 in HIV) compared to chromen-based analogues, which are more commonly associated with kinase inhibition .

Pharmacokinetic and Toxicity Profiles

- Metabolic stability: The dimethylaminoethyl chain may undergo N-demethylation, a common metabolic pathway, whereas chromen-based analogues are prone to oxidative ring opening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.